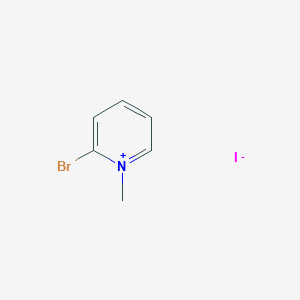

2-Bromo-1-methylpyridin-1-ium iodide

Description

2-Bromo-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C₆H₇BrIN. It is a pyridinium salt where the pyridine ring is substituted with a bromine atom at the second position and a methyl group at the nitrogen atom. This compound is known for its applications in organic synthesis and various chemical reactions.

Properties

IUPAC Name |

2-bromo-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAZKUDTZUIOQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Br.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481644 | |

| Record name | Pyridinium, 2-bromo-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52693-56-8 | |

| Record name | Pyridinium, 2-bromo-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing 2-bromo-1-methylpyridin-1-ium iodide involves the quaternization of 2-bromopyridine using methyl iodide. This reaction proceeds via nucleophilic substitution, where the lone pair on the nitrogen atom of 2-bromopyridine attacks the electrophilic methyl group of methyl iodide, forming the quaternary ammonium salt.

Reaction Equation:

Synthetic Procedure

-

Reactants and Stoichiometry:

-

Solvent System:

-

Reaction Conditions:

-

Workup and Isolation:

Alternative Synthetic Approaches

Anion Exchange from Preformed Pyridinium Salts

An alternative route involves synthesizing a related pyridinium salt (e.g., 2-bromo-1-methylpyridinium bromide) followed by anion exchange with potassium iodide.

Procedure:

-

Prepare 2-bromo-1-methylpyridinium bromide via alkylation of 2-bromopyridine with methyl bromide.

-

Dissolve the bromide salt in aqueous solution and add excess potassium iodide .

-

The iodide anion displaces bromide via metathesis, precipitating the target compound.

Advantages:

-

Useful when methyl iodide availability is limited.

-

Allows purification of intermediates to enhance final product quality.

Limitations:

-

Requires additional steps for anion exchange and purification.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct Alkylation | 2-Bromopyridine, CH₃I | Reflux in acetone | High yield, simple setup | Requires anhydrous conditions |

| Anion Exchange | Pyridinium bromide, KI | Aqueous/organic mix | Flexible counterion sourcing | Multi-step process |

| Electrochemical (Theoretical) | 2-Bromopyridine, CH₃I | Constant current | Potential for green chemistry | Unverified feasibility |

Mechanistic Considerations

Nucleophilic Substitution Dynamics

The alkylation of 2-bromopyridine follows an Sₙ2 mechanism :

-

Nucleophilic Attack: Pyridine nitrogen attacks the methyl carbon of CH₃I.

-

Transition State: Linear arrangement of leaving group (I⁻) and incoming nucleophile.

-

Product Formation: Iodide stabilizes the positively charged pyridinium core.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Substitution of the bromine atom with an amine can yield 2-amino-1-methylpyridin-1-ium iodide.

Oxidation: Oxidation can lead to the formation of 2-bromo-1-methylpyridin-1-ium oxide.

Reduction: Reduction can result in the formation of 2-bromo-1-methylpyridin-1-ium hydride.

Scientific Research Applications

2-Bromo-1-methylpyridin-1-ium iodide has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the preparation of advanced materials with specific properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methylpyridin-1-ium iodide involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in electrophilic substitution reactions, while the methyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1-methylpyridin-1-ium iodide: Similar structure but with a chlorine atom instead of bromine.

2-Iodo-1-methylpyridin-1-ium iodide: Contains an iodine atom instead of bromine.

1-Methyl-2-bromopyridinium chloride: Similar structure but with a chloride counterion instead of iodide.

Uniqueness

2-Bromo-1-methylpyridin-1-ium iodide is unique due to its specific combination of bromine and iodide, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

2-Bromo-1-methylpyridin-1-ium iodide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom and a methyl group on the pyridine ring, influences its reactivity and interaction with biological systems. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is known for its electrophilic nature due to the bromine atom. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and medicinal chemistry.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.93 g/mol |

| Functional Groups | Bromine, Methyl, Iodide |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromine atom can engage in electrophilic substitution reactions, while the methyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of target proteins or nucleic acids.

Interaction with Biological Targets

The compound has been shown to interact with:

- Nucleophiles : The bromine atom can be substituted by nucleophiles such as amines and thiols.

- Biological Membranes : Its quaternary ammonium structure suggests potential interactions with cell membranes, influencing permeability and cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence supporting the compound's antiviral activity. Preliminary studies have indicated that similar pyridinium derivatives can inhibit viral replication mechanisms, making them candidates for further investigation against viruses such as influenza .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Investigation into Antiviral Mechanisms

Another research effort focused on the antiviral properties of pyridinium salts, including this compound. The study revealed that these compounds could inhibit viral RNA polymerase activity, thereby reducing viral load in infected cells. This mechanism highlights the potential role of this compound in antiviral drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-methylpyridin-1-ium iodide?

Methodological Answer: The synthesis typically involves a two-step process:

Quaternization : React 2-bromopyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux to form the pyridinium iodide intermediate.

Purification : Recrystallize the product using ethanol or methanol to remove unreacted starting materials.

This approach aligns with methods for analogous pyridinium salts, where bromination and alkylation steps are optimized based on steric and electronic effects .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the methyl group attachment (e.g., peak at δ ~4.5 ppm for N-methyl) and bromine substitution on the pyridine ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak ([M]) and isotopic pattern matching bromine (/).

- Infrared (IR) Spectroscopy : Identify characteristic C-Br stretches (~550–600 cm) and N-methyl vibrations.

Documentation should follow guidelines for reproducibility, including solvent details and instrument parameters .

Q. What crystallographic tools are recommended for structural elucidation?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for space-group determination and initial phase estimation .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-atom positioning. Mercury software can visualize packing motifs and void analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Discrepancy Analysis : Compare residual density maps (e.g., peaks >0.5 eÅ) to identify disordered solvent molecules or misplaced atoms.

- Twinned Data : Use SHELXL ’s TWIN command for handling twinning, especially if the crystal system suggests pseudo-symmetry .

- Validation Tools : Cross-check with Mercury’s intermolecular interaction analysis and PLATON ’s ADDSYM to detect missed symmetry .

Q. What advanced spectroscopic methods can confirm halogen bonding interactions in this compound?

Methodological Answer:

- Raman Spectroscopy : Detect low-frequency Br···I interactions (10–50 cm) using a Raman microscope with a 785 nm laser.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Br 3d and I 3d core-level shifts to assess charge distribution.

- Solid-State NMR : NMR (quadrupolar coupling) can probe local symmetry changes in the iodide environment.

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to study the electron-withdrawing effect of the N-methyl group on bromine’s leaving-group ability.

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling predictions.

- Transition-State Analysis : Use QM/MM methods to model reaction pathways with palladium catalysts, referencing PubChem structural data for validation .

Data Analysis and Reporting Standards

Q. How should researchers address discrepancies in elemental analysis vs. spectroscopic data?

Methodological Answer:

- Error Source Identification : Check for hygroscopicity (iodide salts often absorb moisture) or incomplete combustion in CHN analysis.

- Complementary Techniques : Combine thermogravimetric analysis (TGA) with X-ray fluorescence (XRF) to validate halogen content.

- Statistical Validation : Use Grubbs’ test to exclude outliers in triplicate measurements .

Q. What are best practices for reporting crystallographic data in publications?

Methodological Answer:

- CIF Compliance : Ensure the Crystallographic Information File (CIF) includes all displacement parameters, hydrogen atom positions, and R-factors.

- Deposition : Submit to the Cambridge Structural Database (CSD) with a detailed experimental section (temperature, radiation source).

- Visualization : Include Mercury-generated packing diagrams and Hirshfeld surfaces to highlight intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.